2-Ethyl-3-propyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-propyloxirane is an organic compound with the molecular formula C7H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, where an oxirane ring is substituted with ethyl and propyl groups. It is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more stable peroxycarboxylic acids or their derivatives to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-propyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed:
Diols: Formed through ring-opening oxidation.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Oxiranes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Ethyl-3-propyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethyl-3-propyloxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used .
Comparison with Similar Compounds
2-Methyl-3-propyloxirane: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-methyloxirane: Similar structure but with a methyl group instead of a propyl group.
2-Propyl-3-methyloxirane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-3-propyloxirane is unique due to the specific combination of ethyl and propyl substituents on the oxirane ring. This unique structure imparts distinct reactivity and properties compared to its similar counterparts. The presence of both ethyl and propyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions .
Properties
CAS No. |
53897-32-8 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-ethyl-3-propyloxirane |
InChI |
InChI=1S/C7H14O/c1-3-5-7-6(4-2)8-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZNAFWUJVHGNGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.